Diamsar chelate

Descripción general

Descripción

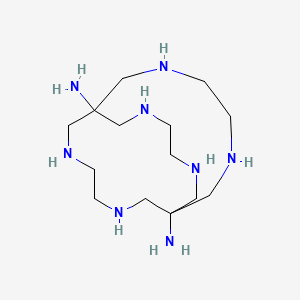

This compound is part of a class of chelating agents known for their rigid structure and ability to form stable complexes with transition metal ions . The unique arrangement of six nitrogen atoms within the Diamsar chelate molecule allows it to act cooperatively in binding with metal ions, making it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Diamsar chelate can be synthesized through several methods. One common synthetic route involves the reaction of tris(2-aminoethyl)amine with formaldehyde and ammonia under controlled conditions . The reaction typically takes place in an aqueous medium, and the product is purified through crystallization. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Diamsar chelate undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. For instance, this compound can form stable complexes with transition metals such as manganese (Mn), copper (Cu), and iron (Fe) . These reactions often occur under mild conditions, with common reagents including metal salts and buffer solutions. The major products formed from these reactions are metal-Diamsar chelate complexes, which have significant implications in catalysis and biomedical applications .

Aplicaciones Científicas De Investigación

Radiopharmaceuticals

Diamsar has been extensively studied for its potential in radiopharmaceutical applications. It serves as a chelator for radiometals such as copper-64 and cobalt-55, which are used in diagnostic imaging techniques like positron emission tomography (PET) and potential therapeutic applications .

- Case Study : A study demonstrated that copper-64-labeled Diamsar conjugates exhibited high kinetic stability and rapid clearance from the bloodstream, making them effective for imaging purposes . The ability to form stable complexes allows for precise targeting of tumors and other pathological sites.

Metal Chelation Therapy

Diamsar's strong chelating ability has led to its exploration in treating metal overload disorders, such as Wilson's disease, where excess copper accumulates in the body. Research indicates that Diamsar can effectively remove excess copper ions from biological systems, potentially improving patient outcomes .

- Case Study : In animal models, Diamsar demonstrated significant efficacy in reducing copper levels in tissues, highlighting its therapeutic potential in managing copper overload conditions.

Diamsar's interaction with metal ions influences various biological processes, including enzyme activity and cellular signaling pathways. Its ability to chelate copper enhances the stability and bioavailability of this essential trace element within biological systems .

Cellular Uptake and Pharmacokinetics

Studies have shown that Diamsar can enter cells and chelate intracellular copper, affecting its distribution and utilization within cellular processes . The pharmacokinetic profile of Diamsar conjugates indicates rapid clearance from circulation and renal excretion, which is advantageous for minimizing toxicity during therapeutic applications.

Comparative Analysis with Other Chelators

Diamsar is often compared with other macrocyclic ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). While all these compounds serve as effective chelators, Diamsar's unique structural features confer advantages in terms of stability and selectivity for specific metal ions.

| Property | Diamsar | DOTA | NOTA |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Metal Ion Affinity | Copper > Cobalt | Gallium > Indium | Copper > Gallium |

| Application Focus | Radiopharmaceuticals | Imaging & Therapy | Imaging |

Mecanismo De Acción

The mechanism of action of Diamsar chelate involves its ability to form stable complexes with metal ions through coordination bonds. The nitrogen atoms in the this compound molecule donate electron pairs to the metal ions, creating a strong and stable complex . This interaction can alter the chemical and physical properties of the metal ions, making them more suitable for specific applications such as catalysis or imaging . The molecular targets and pathways involved in these processes depend on the specific metal-Diamsar chelate complex and its intended application .

Comparación Con Compuestos Similares

Diamsar chelate is often compared with other macrocyclic ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) . While all these compounds are effective chelating agents, this compound is unique due to its rigid structure and the cooperative binding of its nitrogen atoms . This results in more stable metal complexes compared to those formed by DOTA and NOTA . Additionally, this compound complexes often exhibit different biodistribution and clearance properties, making them suitable for specific applications in imaging and therapy .

Actividad Biológica

Diamsar, or diamine sarcophagine, is a chelating agent that has garnered attention for its potential applications in radiopharmaceuticals and biological imaging. Its ability to form stable complexes with metal ions, particularly copper, makes it a valuable compound in various biochemical and medical research contexts. This article will delve into the biological activity of Diamsar, focusing on its mechanisms of action, binding properties, and implications for therapeutic applications.

Diamsar's biological activity is primarily attributed to its ability to form stable complexes with metal ions. The chelation process involves the formation of coordinate covalent bonds between the metal ion and the nitrogen atoms in the Diamsar structure. This interaction can influence various biological processes, including enzyme activity and cellular signaling pathways.

-

Metal Ion Complexation : Diamsar forms strong complexes with metal ions such as copper (Cu), which can enhance the stability and bioavailability of these ions in biological systems. For example:

- Catalytic Activity : Copper-DiAmsar complexes have been investigated for their potential catalytic roles in organic transformations, where the copper ion can facilitate bond cleavage or formation within substrate molecules.

Binding Properties

Research has demonstrated that Diamsar exhibits significant binding affinity to serum albumins, which are crucial transport proteins in the bloodstream. Studies using fluorescence spectroscopy and molecular docking have shown that Diamsar can effectively quench the intrinsic fluorescence of human serum albumin (HSA) and bovine serum albumin (BSA), indicating strong binding interactions.

-

Binding Constants : The binding constants for Diamsar with HSA and BSA were calculated as follows:

- For HSA:

- For BSA:

- Thermodynamic Parameters : The interaction is primarily driven by hydrophobic forces, as indicated by positive changes in enthalpy () and entropy ( ) during the binding process .

Study on RGD Peptide Conjugates

In a comparative study involving Diamsar-conjugated cyclic RGD peptides, researchers assessed the biological properties of -labeled peptides in vivo. The study focused on two conjugates: and .

- Biodistribution Findings : The biodistribution studies indicated that while both conjugates showed similar binding affinities to αvβ3 integrins, their biodistribution profiles differed significantly:

| Time (hours) | ||

|---|---|---|

| 1 | Higher tumor concentration | Lower tumor concentration |

| 4 | More rapid liver clearance | Slower liver clearance |

| 24 | Lower non-target tissue accumulation | Higher non-target tissue accumulation |

These findings suggest that modifications to the linker between the chelator and peptide may enhance the in vivo performance of Diamsar conjugates .

Interaction with Serum Albumins

Another significant study focused on the interactions between Diamsar and serum albumins under physiological conditions. Using a combination of spectroscopic techniques, researchers found that:

Propiedades

IUPAC Name |

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQQAKFVWNQYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238362 | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91002-72-1 | |

| Record name | Diamsar chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the full chemical name of DiAmSar?

A1: The full chemical name of DiAmSar is 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane.

Q2: What is the molecular formula and weight of DiAmSar?

A2: DiAmSar has a molecular formula of C14H32N8 and a molecular weight of 312.46 g/mol. []

Q3: What is the structure of DiAmSar?

A3: DiAmSar is a macrobicyclic ligand composed of a central bicyclic cage structure formed by three ethylenediamine units linked by two nitrogen atoms. Two primary amine groups are attached to the cage structure, providing sites for further functionalization. []

Q4: What spectroscopic techniques are useful for characterizing DiAmSar and its metal complexes?

A4: Researchers frequently use a range of spectroscopic techniques to characterize DiAmSar and its complexes, including:

- NMR spectroscopy: Provides information about the structure and dynamics of DiAmSar and its complexes in solution. [, ]

- UV-Vis spectroscopy: Useful for studying the electronic transitions of metal complexes and assessing their stability. [, ]

- Fluorescence spectroscopy: Can be used to study the interactions of DiAmSar with proteins and other biomolecules. [, , ]

- Electron paramagnetic resonance (EPR): Provides information about the electronic structure and geometry of paramagnetic metal complexes. []

- X-ray crystallography: Used to determine the solid-state structure of DiAmSar and its complexes. []

Q5: What metal ions can DiAmSar chelate?

A5: DiAmSar exhibits strong chelation affinity for a variety of metal ions, including Cu2+, Co2+, Ni2+, Zn2+, Fe3+, and Hg2+. [, , , , , , ]

Q6: How stable are metal complexes of DiAmSar?

A6: Metal complexes of DiAmSar are generally exceptionally kinetically and thermodynamically stable. This stability arises from the encapsulating nature of the ligand, effectively shielding the metal ion from the surrounding environment. [, ]

Q7: What factors influence the stability of DiAmSar-metal complexes?

A7: Several factors can influence the stability of DiAmSar-metal complexes:

- Metal ion identity: Different metal ions have varying affinities for DiAmSar, influencing the overall complex stability. For example, the stability constant for [Hg(diamsar)]2+ is significantly lower than that of [Cu(diamsar)]2+. []

- Ligand modifications: Modifications to the DiAmSar structure, such as the introduction of additional donor atoms (e.g., sulfur) can impact the complex stability. []

- Solution conditions: Factors like pH, temperature, and the presence of competing ligands can influence complex stability. For example, the stability of Cu-DiAmSar complexes is higher at neutral pH compared to acidic conditions. []

Q8: What are the potential applications of DiAmSar in medicine?

A8: DiAmSar's strong chelating ability and the resulting stability of its metal complexes have led to its exploration for several medical applications:

- Radiopharmaceuticals: DiAmSar has been investigated as a chelator for radiometals like ⁶⁴Cu and ⁵⁵Co in diagnostic imaging (PET) and potentially for therapeutic applications (⁵⁸mCo). [, , , , ]

- Metal chelation therapy: Researchers are studying its potential use in removing excess copper from the body, which could be relevant for treating copper overload disorders like Wilson's disease. [, ]

Q9: How does DiAmSar behave in biological systems?

A9: Studies in cells and animals have provided insights into DiAmSar's behavior in biological systems:

- Cellular uptake: Research indicates that DiAmSar can enter cells, although the exact mechanism of uptake remains to be fully elucidated. [, ]

- Intracellular copper chelation: Once inside cells, DiAmSar can chelate copper, affecting its distribution and potentially impacting copper-dependent processes. [, , ]

- Pharmacokinetics: Studies in rodents have shown that radiolabeled DiAmSar complexes exhibit relatively rapid clearance from the blood and excretion primarily through the kidneys. [, , ]

Q10: What are the limitations of using DiAmSar in biological systems?

A10: While DiAmSar shows promise for various applications, some limitations need to be addressed:

- Limited understanding of long-term effects: More research is needed to understand the long-term safety and potential toxicity of DiAmSar and its metal complexes in biological systems. [, ]

- Targeted delivery: Strategies to improve the targeted delivery of DiAmSar-metal complexes to specific tissues or cells are crucial for maximizing efficacy and minimizing potential side effects. [, ]

Q11: Can DiAmSar be incorporated into materials?

A12: Yes, DiAmSar can be incorporated into various materials, such as mesoporous silica (SBA-15, SBA-16), to create functionalized materials with potential applications in catalysis and sensing. [, ]

Q12: How can DiAmSar-functionalized materials be used in catalysis?

A13: The immobilization of DiAmSar-metal complexes on solid supports like SBA-15 enables their use as heterogeneous catalysts for various organic reactions. For instance, a copper-DiAmSar complex immobilized on SBA-15 exhibited catalytic activity in the synthesis of benzothiazole heterocycles in aqueous media. []

Q13: What computational chemistry techniques are used to study DiAmSar?

A13: Various computational techniques have been employed to study DiAmSar and its interactions, including:

- Molecular docking: Used to predict the binding modes and affinities of DiAmSar with proteins like serum albumin. [, ]

- Density Functional Theory (DFT): Used to study the electronic structure and properties of DiAmSar and its metal complexes. []

- Molecular dynamics (MD) simulations: Can be used to investigate the dynamic behavior of DiAmSar and its interactions with biological systems at the atomic level. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.